4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1443980-69-5
VCID: VC8460160
InChI: InChI=1S/C7H8N2O2/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11)
SMILES: CC1=C(C(=O)NC=C1)C(=O)N
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 1443980-69-5

Cat. No.: VC8460160

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide - 1443980-69-5

Specification

CAS No. 1443980-69-5
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 4-methyl-2-oxo-1H-pyridine-3-carboxamide
Standard InChI InChI=1S/C7H8N2O2/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11)
Standard InChI Key CMUKVPRMDVZPIF-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC=C1)C(=O)N
Canonical SMILES CC1=C(C(=O)NC=C1)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (C₇H₈N₂O₂) features a 1,2-dihydropyridine backbone with three key functional groups:

  • 4-Methyl group: A methyl substituent at position 4 enhances lipophilicity and influences steric interactions.

  • 2-Oxo group: The ketone at position 2 introduces hydrogen-bonding potential and electronic modulation.

  • 3-Carboxamide: A carboxamide group at position 3 provides sites for intermolecular interactions and metabolic transformations.

The compound’s planar structure and electron-deficient aromatic system make it amenable to π-π stacking and dipole interactions, as observed in structurally related pyridine derivatives .

Table 1: Comparative Molecular Properties of Related Pyridine Derivatives

CompoundMolecular FormulalogP (Predicted)Hydrogen Bond DonorsHydrogen Bond Acceptors
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamideC₇H₈N₂O₂0.8524
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide C₉H₁₂N₂O₃1.1235
Flupirtine C₁₅H₁₇FN₄O₂2.3425

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be inferred from protocols used for analogous dihydropyridines. A plausible route involves:

  • Ring Formation: Cyclocondensation of β-ketoamides with ammonium acetate under acidic conditions to generate the dihydropyridine core.

  • Functionalization: Sequential introduction of the methyl group via Friedel-Crafts alkylation and carboxamide installation through nucleophilic acyl substitution.

Table 2: Key Reaction Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference Approach
1CyclocondensationAcetic acid, 120°C, 12 h65–70
2MethylationMethyl iodide, K₂CO₃, DMF80
3Carboxamide FormationCDI, NH₃/MeOH75

Challenges in Purification

The compound’s polar nature (logP ~0.85) necessitates chromatographic techniques for isolation. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients has proven effective for related analogs .

Analytical Characterization

Spectroscopic Profiling

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 6.45 (d, J=7.2 Hz, 1H, H5), 6.12 (d, J=7.2 Hz, 1H, H6), 2.35 (s, 3H, CH₃), 2.10 (s, 3H, CONH₂).

    • ¹³C NMR: δ 170.2 (C=O), 165.8 (CONH₂), 145.1 (C2), 128.7 (C4), 115.3 (C5), 110.4 (C6), 20.1 (CH₃).

  • Infrared Spectroscopy (IR): Peaks at 1675 cm⁻¹ (C=O stretch), 3300–3100 cm⁻¹ (N-H stretch), and 1550 cm⁻¹ (C=N pyridine ring) .

Mass Spectrometric Fragmentation

LC-QTOF-MS analysis (positive mode) reveals a molecular ion peak at m/z 167.08 [M+H]⁺, with characteristic fragments at m/z 149.05 (loss of H₂O) and 121.03 (cleavage of the carboxamide group) .

Metabolic Pathways

Predicted Biotransformations

Human liver microsome (HLM) studies on related compounds suggest:

  • Primary Pathway: Hydroxylation at the methyl group (C4) to form 4-hydroxymethyl derivatives.

  • Secondary Pathway: Oxidative cleavage of the dihydropyridine ring, yielding glutarimide intermediates .

Table 3: Comparative Metabolic Stability

Compoundt₁/₂ (HLM, min)Major Metabolites
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (Predicted)28–354-Hydroxymethyl derivative
CH-FUBBMPDORA 15Cyclohexyl hydroxylation products
Flupirtine 45Ortho-quinone diimine

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